molecular formula C14H14ClN3 B2439859 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2472672-02-7

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2439859
CAS No.: 2472672-02-7
M. Wt: 259.74
InChI Key: NJELDRMZDIKOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJELDRMZDIKOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.